![molecular formula C21H16N4O2 B15080168 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-88-7](/img/structure/B15080168.png)
2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine is a complex organic compound belonging to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine typically involves multi-step reactions. One common method includes the condensation of 1,2-diaminobenzenes with appropriate aldehydes or ketones, followed by cyclization reactions . The reaction conditions often require the use of catalysts such as palladium in oxidative cyclization or reductive cyclization processes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental safety.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antitumor properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with various molecular targets. It can intercalate into DNA, disrupting replication and transcription processes, which is crucial for its antitumor activity . Additionally, it generates reactive oxygen species, leading to oxidative stress in microbial cells, contributing to its antimicrobial effects .
Comparison with Similar Compounds
- Phenazine-1-carboxylic acid
- Pyocyanin
- Clofazimine
Comparison: 2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine is unique due to its specific substitution pattern on the phenazine core, which imparts distinct biological activities. Compared to phenazine-1-carboxylic acid and pyocyanin, it has enhanced antitumor properties due to its ability to intercalate into DNA more effectively . Clofazimine, another phenazine derivative, is primarily used as an antituberculosis agent, whereas this compound has broader antimicrobial and antitumor applications .
Biological Activity
2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine is a synthetic compound belonging to the imidazo[4,5-b]phenazine class. This compound has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The chemical structure of this compound can be summarized as follows:
Property | Details |
---|---|
CAS Number | 114991-93-4 |
Molecular Formula | C23H20N4O2 |
Molecular Weight | 384.43 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC(C)OC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases I and II, enzymes crucial for DNA unwinding and replication.
- Reactive Oxygen Species (ROS) Generation : The production of ROS can lead to oxidative stress and apoptosis in cancer cells.
- Enzyme Inhibition : Specific interactions with kinases and other enzymes can disrupt signaling pathways involved in cell proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- Leukemia Cells : The compound has shown potent activity against acute myeloid leukemia (AML) and acute promyelocytic leukemia (APL), with effective concentrations (EC50) significantly lower than those required for normal cells. For example, studies reported EC50 values up to 40 times lower for leukemia cells compared to normal cells .
- Solid Tumors : It also demonstrates activity against solid tumors such as breast and lung cancer cell lines. For instance, it has been reported to inhibit cell viability in MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating strong potency .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Preliminary studies suggest it possesses broad-spectrum activity against various bacterial strains and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting critical metabolic pathways .
Case Studies
Several studies have explored the biological activities of related compounds within the imidazo[4,5-b]phenazine class:
- Study on Topoisomerase Inhibition : A study demonstrated that derivatives of imidazo[4,5-b]phenazines could effectively inhibit topoisomerases I and IIα in vitro, leading to their classification as potential anticancer agents .
- Cytotoxicity Assessment : A panel of imidazo[4,5-b]phenazine derivatives was evaluated for cytotoxicity against a variety of cancer cell lines at a concentration of 10 µM. Results indicated growth inhibition percentages ranging from 11% to 88%, with leukemia cell lines showing the highest sensitivity .
Properties
CAS No. |
114991-88-7 |
---|---|
Molecular Formula |
C21H16N4O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C21H16N4O2/c1-26-19-8-7-12(9-20(19)27-2)21-24-17-10-15-16(11-18(17)25-21)23-14-6-4-3-5-13(14)22-15/h3-11,22H,1-2H3 |
InChI Key |
LMVUPWLGKIVNGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC |
Origin of Product |
United States |
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